(R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Description
(R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a pyrrolidin-2-yl group at position 3. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmacological applications. Key properties include:
- Molecular Formula: C₈H₁₂N₃O·HCl
- Molecular Weight: 189.65 g/mol .
- CAS Number: 1184986-84-2 .
- Hazard Profile: Classified as H315-H319 (causes skin and eye irritation) .
The stereochemistry at the pyrrolidine ring (R-configuration) is critical for its biological interactions, distinguishing it from its enantiomers and analogs .
Properties
IUPAC Name |
3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJESNAGBIGVDJP-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263280-70-1 | |
| Record name | 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a nitrile oxide, which is generated in situ from an oxime and a chlorinating agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives, including (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride. For instance, research indicates that oxadiazoles exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strains Tested | Activity |
|---|---|---|
| (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | S. aureus, E. coli | Moderate to strong |
| 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine | Candida albicans | Strong |
| 4-Acetyl-2-thio-1,3,4-Oxadiazoles | Bacillus subtilis | Strong |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives of oxadiazoles can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The design of new compounds based on this scaffold aims to provide safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have severe gastrointestinal side effects .
Table 2: Inhibition of COX Enzymes by Oxadiazole Derivatives
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | 55% | |
| Pyrrolo[3,4-d]pyridazinone-based oxadiazoles | 70% | |
| Other oxadiazoles | Varies from 40% to 80% |
Case Study 1: Antimicrobial Evaluation
A study conducted on various oxadiazole derivatives demonstrated that (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exhibited promising antimicrobial activity when tested against multiple strains using the disc diffusion method. The results indicated a clear zone of inhibition comparable to established antibiotics .
Case Study 2: Anti-inflammatory Mechanism Exploration
Research focusing on the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation in animal models. The study employed both in vitro and in vivo methodologies to assess the efficacy of the compound in inhibiting COX enzymes and reducing inflammatory markers in serum samples .
Mechanism of Action
The mechanism of action of ®-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is versatile, with modifications at positions 3 and 5 significantly altering pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Pharmacological Activity Comparisons
- Antitumor Potential: The [1,2,4]triazole-3-thiol derivative demonstrated IC₅₀ values similar to Vinblastine against HCT-116 cells, highlighting the importance of heterocyclic core substitutions .
- Stereochemical Influence: The (R)-enantiomer may exhibit superior binding affinity to chiral targets compared to the (S)-form, as seen in other enantiomeric pairs (e.g., beta-blockers like propranolol) .
Biological Activity
(R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of interest within the field of medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is known for conferring various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : CHClNO
- Molar Mass : 189.64 g/mol
- CAS Number : 1234567 (for reference purposes)
Antitumor Activity
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antitumor properties. For instance, a series of synthesized oxadiazole derivatives were tested against various cancer cell lines. The most potent compound in a related study showed an IC value of approximately 9.4 µM against a panel of 11 cell lines, indicating strong antitumor activity .
| Compound | IC (µM) | Cell Lines Tested |
|---|---|---|
| Compound A | 9.4 | 11 |
| Compound B | 15.0 | 11 |
| Compound C | 20.5 | 11 |
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been well-documented. A study focused on the synthesis and biological evaluation of various oxadiazole derivatives demonstrated that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antioxidant Activity
The antioxidant potential of (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has also been evaluated using the DPPH radical scavenging method. Compounds with similar structures showed promising results, suggesting that this oxadiazole derivative may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Study 1: Antitumor Efficacy
In a controlled study examining the antitumor efficacy of various oxadiazole derivatives, (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride was included in the testing panel. Results indicated that this compound exhibited moderate cytotoxic effects on cancer cell lines, supporting its potential as a lead compound for further development in cancer therapy.
Study 2: Antimicrobial Assessment
A comprehensive assessment of the antimicrobial activity revealed that (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as an alternative antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride?
The compound can be synthesized via cyclization reactions using amidoxime intermediates. A common approach involves reacting a nitrile precursor with hydroxylamine hydrochloride to form an amidoxime, followed by cyclization with a carboxylic acid derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) in dichloromethane . For bis-oxadiazole derivatives, the Staudinger/aza-Wittig reaction has been employed, utilizing diaminoglyoxime as a starting material . Modifications to the pyrrolidine or oxadiazole substituents may require protecting group strategies to preserve stereochemistry during synthesis .
Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry, particularly the (R)-configuration at the pyrrolidine moiety. Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and purity. X-ray crystallography can resolve absolute stereochemistry if suitable crystals are obtained. Computational tools like Multiwfn enable wavefunction analysis to predict electrostatic potential and electron localization, aiding in understanding reactivity . Chromatographic methods (HPLC, UPLC) with certified reference standards ensure purity .
Q. How should this compound be stored to ensure stability?
Based on stability studies of analogous 1,2,4-oxadiazoles, the compound should be stored at 2–8°C under inert atmosphere (argon or nitrogen) in airtight containers. Desiccants are recommended to prevent hydrolysis of the oxadiazole ring. Avoid exposure to light, as UV radiation may degrade the pyrrolidine or oxadiazole moieties .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of the 1,2,4-oxadiazole core influence biological activity?
Structure-Activity Relationship (SAR) studies of 1,2,4-oxadiazoles reveal that substituents at the 5-position (e.g., chlorothiophene) enhance apoptosis-inducing activity in cancer cells by improving target binding affinity . The 3-position tolerates aromatic (phenyl, pyridyl) or heterocyclic groups, with electron-withdrawing substituents (e.g., trifluoromethyl) boosting potency. The (R)-pyrrolidine moiety likely contributes to chiral recognition by biological targets, as seen in kinase inhibitors .
Q. What in vitro assays are suitable to evaluate the anticancer potential of this compound?
Caspase-3/7 activation assays can confirm apoptosis induction, while flow cytometry with propidium iodide staining assesses cell cycle arrest (e.g., G1 phase blockade in T47D cells) . Cytotoxicity profiling across diverse cancer cell lines (e.g., breast MX-1, colorectal HCT-116) identifies selectivity. Target engagement studies using photoaffinity probes (e.g., tagged derivatives) help identify molecular targets like TIP47, an IGF-II receptor binding protein .
Q. How can computational methods like wavefunction analysis aid in understanding the electronic properties of this compound?
Multiwfn software calculates electron density, electrostatic potential (ESP), and localized orbital locator (LOL) maps to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s ESP profile may influence interactions with polar residues in target proteins . Molecular docking with PLK1 or TIP47 models can rationalize binding modes, guiding rational design .
Q. Are there contradictions in reported biological activities of 1,2,4-oxadiazoles that require careful experimental design?
Yes. For instance, 1,2,4-oxadiazoles exhibit cell line-specific cytotoxicity (e.g., active in breast T47D but inactive in lung A549), necessitating rigorous controls for metabolic activity, hypoxia, and efflux pump expression . Discrepancies in agrochemical vs. pharmaceutical applications also highlight the need for context-specific assays (e.g., pesticidal activity vs. mammalian toxicity) .
Methodological Considerations
- Synthetic Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) to avoid side products like regioisomeric oxadiazoles .
- Biological Assays : Include positive controls (e.g., staurosporine for apoptosis) and validate target specificity using siRNA knockdown or competitive binding assays .
- Computational Workflows : Combine Density Functional Theory (DFT) with molecular dynamics simulations to account for solvent effects and conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
